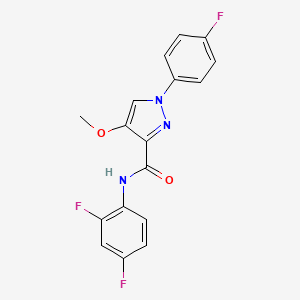

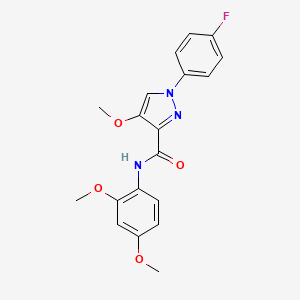

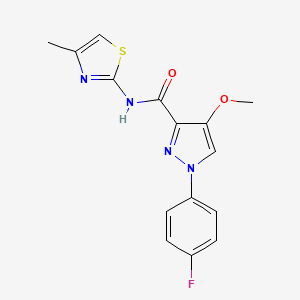

![molecular formula C17H19FN4O3 B6529937 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide CAS No. 1019096-51-5](/img/structure/B6529937.png)

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperidine derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . Another approach involves the catalytic protodeboronation of pinacol boronic esters .作用机制

Target of Action

The primary target of this compound is the T-type Ca²⁺ channels . These channels are essential for life and are the most common signal transduction element in cells . They play an important role in initial depolarization of the sinus and atrioventricular (AV) nodes and are therefore regarded as important therapeutic targets for treating various cardiovascular diseases such as hypertension, angina, heart failure, and arrhythmia .

Mode of Action

This compound exerts its action by inhibiting the T-type Ca²⁺ channels . The structure–activity relationship studies have revealed that the isopropyl substituent at the benzylic position plays an important role in exerting potent inhibitory activity . The absolute configuration of the benzylic position was found to be opposite that of mibefradil, which was first launched as a new class of T-type Ca²⁺ channel blocker .

Biochemical Pathways

The inhibition of T-type Ca²⁺ channels by this compound leads to a series of biochemical reactions. It slows the sinus rate and prolongs AV nodal conduction . This is different from traditional L-type Ca²⁺ channel blockers, which often cause adverse negative inotropic or positive chronotropic cardiac actions .

Pharmacokinetics

It’s known that oral administration of a similar compound, n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia .

Result of Action

The result of the compound’s action is the lowering of blood pressure in spontaneously hypertensive rats . This is achieved without inducing reflex tachycardia, an adverse effect often caused by traditional L-type Ca²⁺ channel blockers .

Action Environment

It’s known that the compound’s action is potent enough to lower blood pressure in spontaneously hypertensive rats

属性

IUPAC Name |

1-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-25-14-10-22(13-4-2-12(18)3-5-13)20-15(14)17(24)21-8-6-11(7-9-21)16(19)23/h2-5,10-11H,6-9H2,1H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMUKAIEXVOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

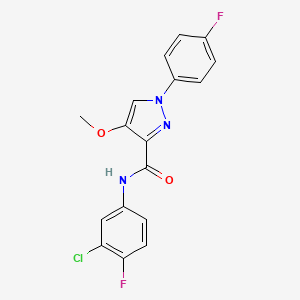

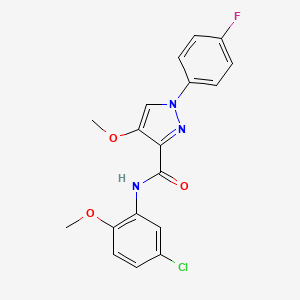

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529921.png)

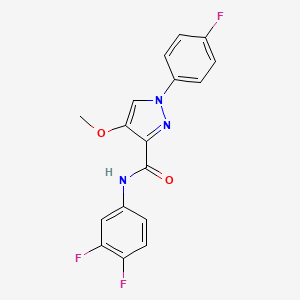

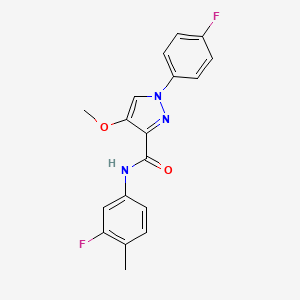

![1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6529945.png)

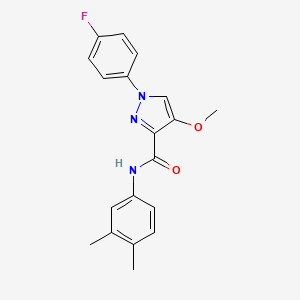

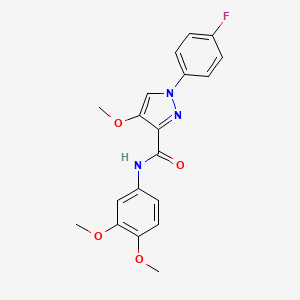

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6529952.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529964.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6529966.png)